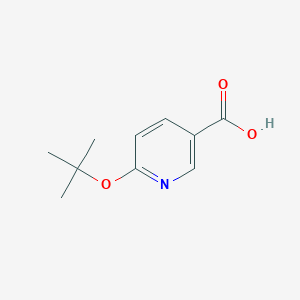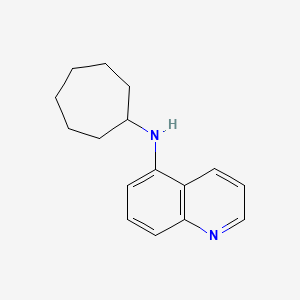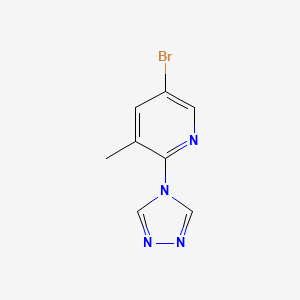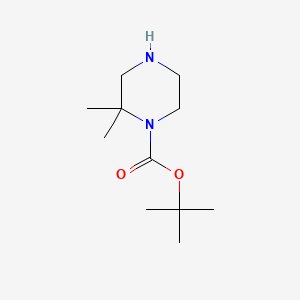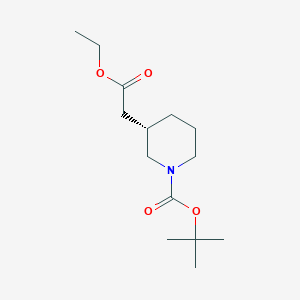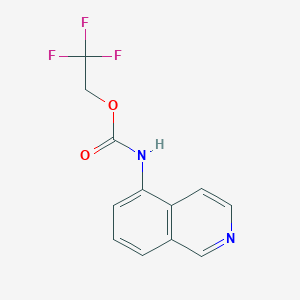
2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate consists of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . Further analysis such as NMR, HPLC, LC-MS, UPLC and more can provide more detailed information about its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate include a molecular weight of 270.21 . Other properties such as its density, melting point, and boiling point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
A study detailed the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles using 1,3-dipolar cycloaddition reactions with a trifluoromethanesulfonate salt of an appropriate Resissert compound or with a mesoionic oxazolone intermediate. The bis(carbamates) demonstrated in vivo activity against P388 lymphocytic leukemia, with a specific compound showcasing the highest level of activity (Anderson et al., 1988).
Smart Fluorescent Materials
Another research explored the creation of smart fluorescent materials using halochromic isoquinoline attached to mechanochromic triphenylamine. These materials displayed thermo/mechanochromism and tunable solid-state fluorescence, leveraged for developing rewritable and self-erasable fluorescent platforms. The halochromic isoquinoline was utilized for reversible off-on fluorescence switching in solids and thin films, proving significant for data security protection (Hariharan et al., 2016).
Catalyst-free Synthesis
Research demonstrated a novel, environmentally friendly catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. The method proved suitable for synthesizing a wide range of carbamates, including those with electron-donating and electron-withdrawing groups, showing versatility and broad applicability (Kasatkina et al., 2021).
AIE-active Ir(III) Complexes
A study focused on heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence, highlighting their application in data security protection. The complexes exhibited fluorescence–phosphorescence dual-emission and aggregation-induced fluorescence emission (AIFE), with the ability to reverse emission colors upon external stimuli. This research provides a strategy for designing smart luminescent materials (Song et al., 2016).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-isoquinolin-5-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-3-1-2-8-6-16-5-4-9(8)10/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHYTGBQZUPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




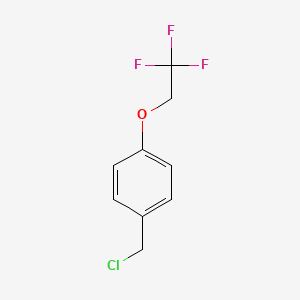
![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)
